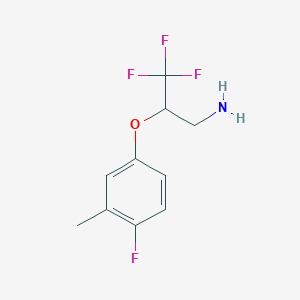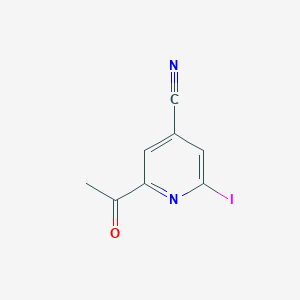
2-Acetyl-6-iodoisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-6-iodoisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles It is characterized by the presence of an acetyl group at the 2-position, an iodine atom at the 6-position, and a nitrile group attached to the isonicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-iodoisonicotinonitrile typically involves the iodination of 2-acetylisonicotinonitrile. One common method is the use of molecular iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 6-position. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Oxidizing Agent: Sodium hypochlorite or hydrogen peroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Acetyl-6-iodoisonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of 2-acetyl-6-substituted isonicotinonitriles.
Oxidation Reactions: Formation of 2-acetyl-6-iodoisonicotinic acid.
Reduction Reactions: Formation of 2-acetyl-6-iodoisonicotinamines.
科学研究应用
2-Acetyl-6-iodoisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a precursor for biologically active compounds. It may be used in the synthesis of pharmaceuticals or agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Acetyl-6-iodoisonicotinonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-Acetyl-6-bromoisonicotinonitrile: Similar structure but with a bromine atom instead of iodine.
2-Acetyl-6-chloroisonicotinonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Acetyl-6-fluoroisonicotinonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Acetyl-6-iodoisonicotinonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties. The iodine atom is larger and more polarizable than other halogens, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
属性
分子式 |
C8H5IN2O |
|---|---|
分子量 |
272.04 g/mol |
IUPAC 名称 |
2-acetyl-6-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5IN2O/c1-5(12)7-2-6(4-10)3-8(9)11-7/h2-3H,1H3 |
InChI 键 |
XQGNHSBIUZLJSM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





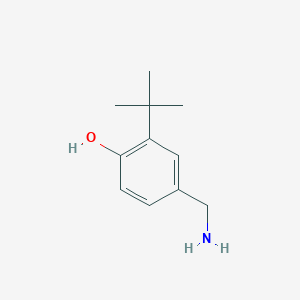
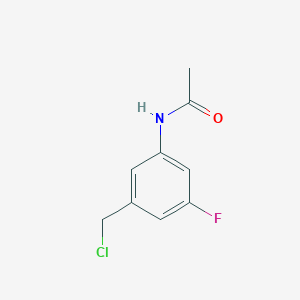
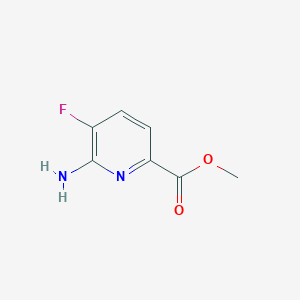


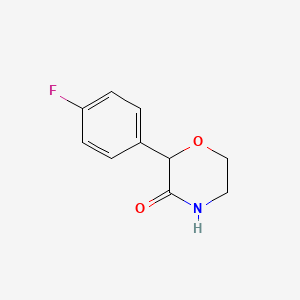

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
